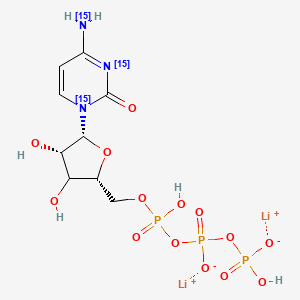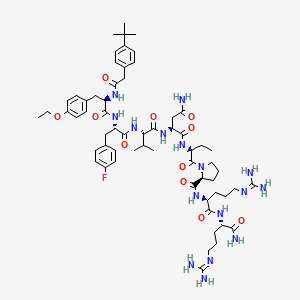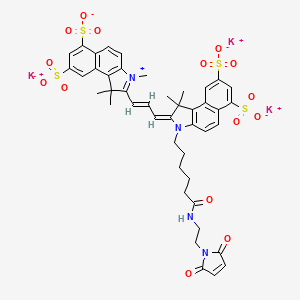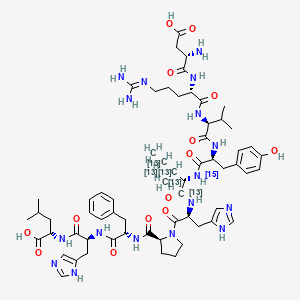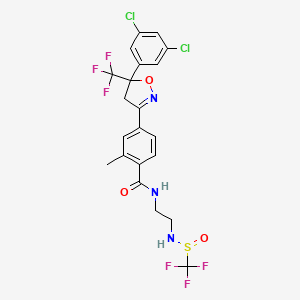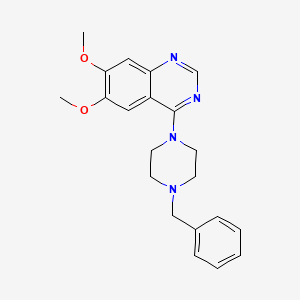
4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hAChE/hBACE-1-IN-4, also known as compound AK-2, is a quinazoline derivative that exhibits significant inhibitory activity against human acetylcholinesterase (hAChE) and human beta-secretase 1 (hBACE-1) enzymes. This compound has shown potential in inhibiting amyloid-beta aggregation, which is a hallmark of Alzheimer’s disease. It possesses blood-brain barrier permeability, oral activity, and non-neurotoxicity, making it a promising candidate for Alzheimer’s disease research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hAChE/hBACE-1-IN-4 involves the preparation of quinazoline derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, where various quinazoline derivatives are synthesized through multi-step reactions involving different reagents and catalysts .
Industrial Production Methods
While specific industrial production methods for hAChE/hBACE-1-IN-4 are not explicitly detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
hAChE/hBACE-1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also modify the compound, potentially affecting its inhibitory activity.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s structure and enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of hAChE/hBACE-1-IN-4 include various acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific step in the synthetic route .
Major Products
The major products formed from these reactions are typically quinazoline derivatives with varying functional groups. These derivatives are then tested for their inhibitory activity against hAChE and hBACE-1 enzymes to identify the most potent compounds .
Aplicaciones Científicas De Investigación
hAChE/hBACE-1-IN-4 has several scientific research applications, particularly in the field of Alzheimer’s disease research. Its ability to inhibit hAChE and hBACE-1 enzymes makes it a valuable tool for studying the mechanisms of Alzheimer’s disease and developing potential treatments. Additionally, the compound’s non-neurotoxicity and blood-brain barrier permeability make it suitable for in vivo studies in animal models .
Mecanismo De Acción
The mechanism of action of hAChE/hBACE-1-IN-4 involves the inhibition of hAChE and hBACE-1 enzymes. By inhibiting hAChE, the compound prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Inhibition of hBACE-1 reduces the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients. This dual inhibitory activity helps to mitigate the cognitive decline associated with Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to hAChE/hBACE-1-IN-4 include other quinazoline derivatives and multi-targeting agents designed for Alzheimer’s disease treatment. Some of these compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s disease therapy
Uniqueness
hAChE/hBACE-1-IN-4 stands out due to its dual inhibitory activity against both hAChE and hBACE-1 enzymes, its ability to inhibit amyloid-beta aggregation, and its favorable pharmacokinetic properties, such as blood-brain barrier permeability and non-neurotoxicity. These characteristics make it a unique and promising candidate for Alzheimer’s disease research .
Propiedades
Fórmula molecular |
C21H24N4O2 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C21H24N4O2/c1-26-19-12-17-18(13-20(19)27-2)22-15-23-21(17)25-10-8-24(9-11-25)14-16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Clave InChI |
XWPIESWYFSAYJL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
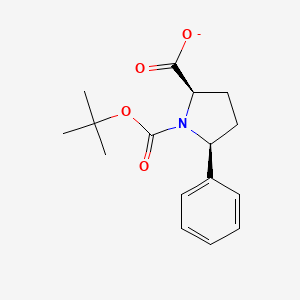
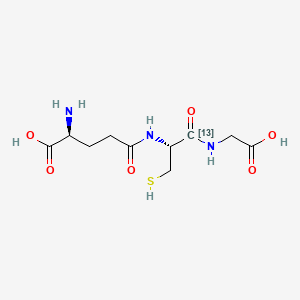

![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)
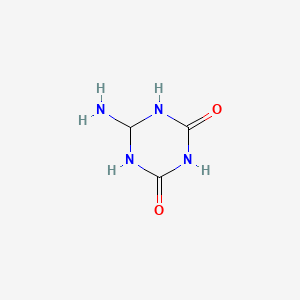
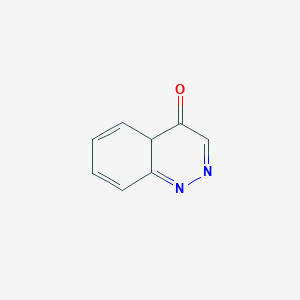
![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
